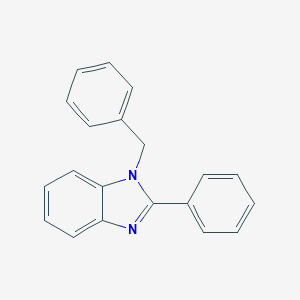

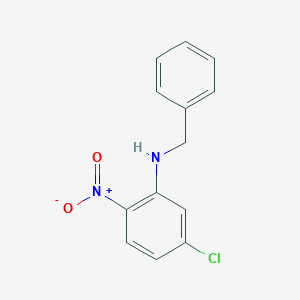

1-Benzyl-2-phenyl-1H-benzoimidazole

概要

説明

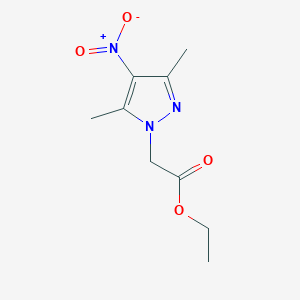

1-Benzyl-2-phenyl-1H-benzoimidazole is a chemical compound with the molecular formula C20H16N2 . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds . This compound has been synthesized by the reaction of benzaldehyde with o-phenyl-endiamine and l-proline .

Synthesis Analysis

The synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole involves the reaction of benzaldehyde with o-phenyl-endiamine and l-proline . Other synthetic routes involve carboxylic acid with o-phenyl-endiamine, but these methods require harsh conditions and often result in poor yields .Molecular Structure Analysis

The benzimidazole group in 1-Benzyl-2-phenyl-1H-benzoimidazole makes a dihedral angle of 29.04° with the attached benzene ring, and is approximately perpendicular to the plane of the benzyl group . The molecular weight of this compound is 284.36 .Physical And Chemical Properties Analysis

1-Benzyl-2-phenyl-1H-benzoimidazole has a molecular weight of 284.36 . The compound is a solid and appears in the form of tabular crystals .科学的研究の応用

Nonlinear Optical Materials

1-Benzyl-2-phenyl-1H-benzoimidazole has been used to create a series of benzimidazole-based salts that exhibit moderate second harmonic generation (SHG) responses. These materials are important in the development of nonlinear optical devices which are crucial for laser technology, telecommunications, and data processing .

Ferroelectric Materials

The same benzimidazole-based salts mentioned above also display ferroelectric properties. Ferroelectric materials have applications in memory storage devices, capacitors, and electro-optic modulators due to their spontaneous electric polarization that can be reversed by the application of an external electric field .

Green Chemistry Synthesis

This compound has been synthesized using polyethylene glycol (PEG-600) as a solvent, showcasing an efficient and environmentally friendly synthetic route. This approach aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and the generation of waste .

Analgesic Potential

Researchers have synthesized derivatives of 1-Benzyl-2-phenyl-1H-benzoimidazole with potential analgesic properties. These compounds could contribute to the development of new pain-relief medications .

Anticonvulsant Effects

The same series of compounds mentioned for their analgesic potential have also been reported to exhibit anticonvulsant effects. This opens up possibilities for new treatments for seizure disorders .

Cytotoxic Effects

In addition to analgesic and anticonvulsant properties, these compounds have shown cytotoxic effects, which could be explored for potential applications in cancer therapy .

Biological and Clinical Studies

Benzimidazoles, in general, have shown promising applications in biological and clinical studies due to their heterocyclic and aromatic characteristics. They are studied for various therapeutic effects and could lead to new drug discoveries .

Safety and Hazards

When handling 1-Benzyl-2-phenyl-1H-benzoimidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

作用機序

Target of Action

The primary target of 1-Benzyl-2-phenyl-1H-benzoimidazole is the 4ll1 protein , an agonist involved in the regulation of glucose metabolism . This protein plays a crucial role in the pathophysiology of diabetes, making it a significant target for anti-diabetic drugs .

Mode of Action

1-Benzyl-2-phenyl-1H-benzoimidazole interacts with its target by binding to the active site of the 4ll1 protein . This binding leads to the inactivation of the protein, thereby exerting its anti-diabetic effects . Specifically, one of the ligands of the compound establishes hydrogen bonds with glutamine 107 residues through nitrogens, and in addition, it establishes Π bonds with tyrosine 72 .

Biochemical Pathways

The inactivation of the 4ll1 protein by 1-Benzyl-2-phenyl-1H-benzoimidazole affects the biochemical pathways involved in glucose metabolism . By inhibiting the activity of this protein, the compound can alter the downstream effects related to glucose regulation, contributing to its anti-diabetic properties .

Pharmacokinetics

suggests that it may have suitable pharmacokinetic properties for oral administration

Result of Action

The molecular and cellular effects of 1-Benzyl-2-phenyl-1H-benzoimidazole’s action primarily involve the regulation of glucose metabolism . By inactivating the 4ll1 protein, the compound can help regulate glucose levels in the body, thereby providing beneficial effects in the treatment of diabetes .

特性

IUPAC Name |

1-benzyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXRSKBJWQHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361117 | |

| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-phenyl-1H-benzoimidazole | |

CAS RN |

739-88-8 | |

| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)

![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)

![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)

![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)

![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)